(2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid
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Overview
Description
(2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an amino group, a pyridine ring, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyridine derivative with an amino acid precursor under controlled conditions. The reaction may require catalysts, specific pH levels, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups to the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound can be studied for its interactions with enzymes and receptors. Its structural features make it a candidate for investigating biochemical pathways and mechanisms of action in living organisms.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions, particularly those involving the central nervous system.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids with pyridine rings, such as:
- (2S)-2-amino-3-(6-oxo-1H-pyridin-2-yl)propanoic acid
- (2R)-2-amino-3-(5-oxo-1H-pyridin-3-yl)propanoic acid
Uniqueness
What sets (2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid apart is its specific stereochemistry and the position of the functional groups on the pyridine ring. These features can significantly influence its chemical reactivity and biological activity, making it a unique compound for various applications.
Properties
IUPAC Name |
(2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)3-5-1-2-7(11)10-4-5/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGXFPUFAGQFCZ-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)NC=C1C[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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